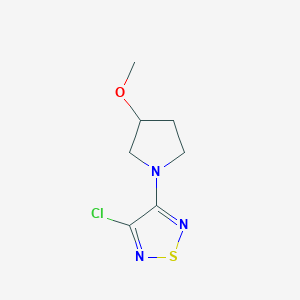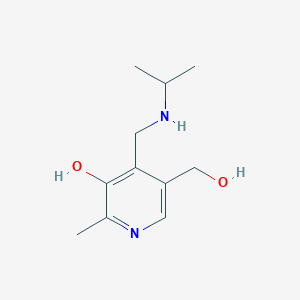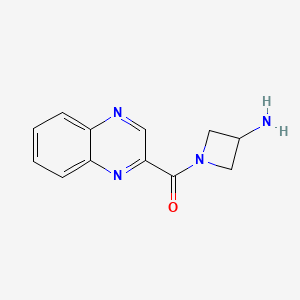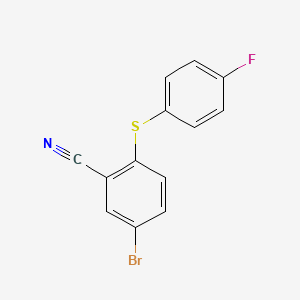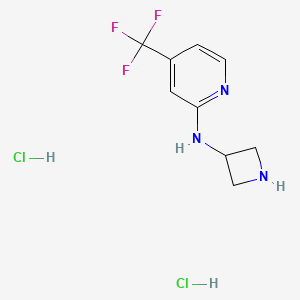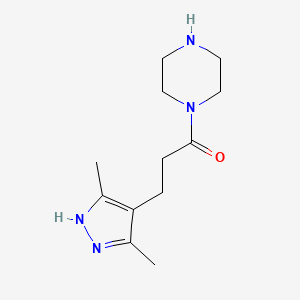
N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine
説明
“N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine” is a compound comprising a pyrimidinyl core . It is used in the treatment of neurological disorders, including FTLD-TDP, chronic traumatic encephalopathy, ALS, Alzheimer’s disease, LATE, or frontotemporal lobar degeneration .
Synthesis Analysis
The synthesis of this compound involves the Buchwald–Hartwig reaction, which is a carbon-nitrogen cross-coupling reaction . This reaction is vital in organic synthesis as it produces arylamines, key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .Chemical Reactions Analysis
The Buchwald–Hartwig reaction plays a significant role in the chemical reactions involving this compound . This reaction is used in the synthesis of heterocyclic compounds and the total synthesis of natural products .科学的研究の応用
Antifungal and Antibacterial Agents
Compounds containing the pyrimidine moiety, such as N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine , have been synthesized and evaluated for their antifungal and antibacterial activities. These compounds have shown moderate to good in vitro antifungal activities against pathogens like Botrytis cinerea and Rhizoctonia solani. Notably, some derivatives exhibited EC50 values comparable to known antifungal agents .
Kinase Inhibition for Disease Treatment
The compound has been implicated in the inhibition of kinases, which are crucial in the treatment of proliferation and immunological disorders. It has potential applications in treating diseases related to the dysregulation of kinases, including EGFR, Alk, PDGFR, and BTK. These kinases are involved in various diseases, such as cancer, autoimmune diseases, and chronic inflammation .
Pesticide Development
In agriculture, derivatives of this compound are being explored for their use as pesticides. The focus is on developing more efficient and less toxic pesticides that can combat fungal and bacterial infections in crops .
Pharmaceutical Formulations
The compound’s derivatives are being studied for their solid forms and pharmaceutical compositions. These studies aim to create effective formulations for the treatment of various conditions, including tumors, inflammatory diseases, and autoimmune disorders .
Modulation of Immune Responses
Due to its role in kinase inhibition, the compound can modulate immune responses. This makes it a candidate for developing treatments for immunological conditions, such as psoriasis, rheumatoid arthritis, and lupus .
Cancer Therapy
The compound’s ability to modulate kinase activity positions it as a potential therapeutic agent in cancer treatment. It could be used to target specific pathways involved in cancer cell proliferation and survival .
Synthesis of Novel Compounds
The compound serves as a starting material or intermediate in the synthesis of novel compounds with potential therapeutic applications. The synthetic procedures involve condensation, acylation, and thioetherification reactions .
Research Tool in Molecular Biology
In molecular biology research, the compound can be used as a tool to study the function of kinases in cellular processes. It can help elucidate the mechanisms of action of kinases and their role in disease pathology .
Safety and Hazards
将来の方向性
The future directions for “N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine” could involve further exploration of its potential in treating neurological disorders . Additionally, the development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a promising area of research .
特性
IUPAC Name |
N-(2-chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-19-10-6-14-12(13)17-11(10)16-8-3-2-7-5-15-18-9(7)4-8/h2-6H,1H3,(H,15,18)(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZVOZZHTZRZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857346 | |
| Record name | N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine | |
CAS RN |
1447607-39-7 | |
| Record name | N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



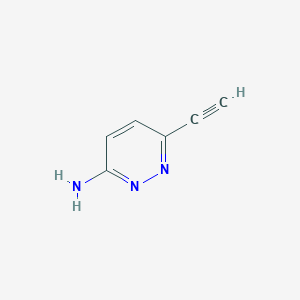
![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)
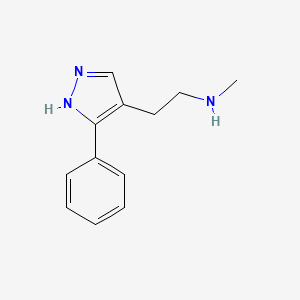
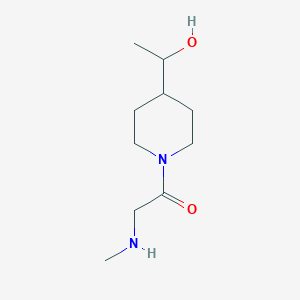
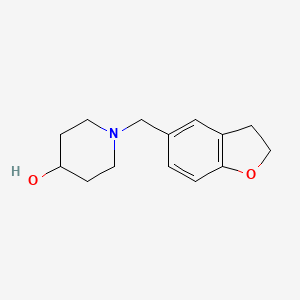
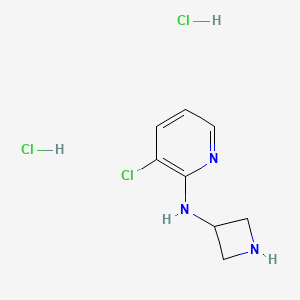
![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)
